7-Diethylaminocoumarin-3-carbohydrazide

Fluorescence spectroscopy FRET Quantum yield

Researchers quantifying lipid peroxidation products often encounter autofluorescence interference and low ionization efficiency. 7-Diethylaminocoumarin-3-carbohydrazide (DCCH; CAS 100343-98-4) overcomes these limitations via bathochromic excitation/emission (λex 450/λem 468 nm) and selective hydrazide reactivity, forming stable hydrazone adducts for sensitive ESI-MS detection. • Pre-column derivatization of 4-HNE, MDA, and carboxylic acids. • ≥95% purity (HPCE); suitable for HPLC-fluorescence and LC-MS workflows. • Consistent batch quality; global shipping with temperature control.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
CAS No. 100343-98-4
Cat. No. B010227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Diethylaminocoumarin-3-carbohydrazide
CAS100343-98-4
Synonyms7-diethylaminocoumarin-3-carbohydrazide
7-diethylaminocoumarin-3-carbonylhydrazide
DACCH
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NN
InChIInChI=1S/C14H17N3O3/c1-3-17(4-2)10-6-5-9-7-11(13(18)16-15)14(19)20-12(9)8-10/h5-8H,3-4,15H2,1-2H3,(H,16,18)
InChIKeyLYBMHAINSFEHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Diethylaminocoumarin-3-carbohydrazide (DCCH) CAS 100343-98-4: Fluorescent Derivatization Agent for Carboxylic Acids and Carbonyls


7-Diethylaminocoumarin-3-carbohydrazide (DCCH; CAS 100343-98-4) is a coumarin-hydrazide fluorescent dye with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol. This compound is primarily employed as a pre-column derivatization reagent for the detection of carboxylic acids and carbonylated molecules such as lipid peroxidation products (LPP) via electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode . DCCH exhibits fluorescence with excitation and emission maxima at λex 450 nm and λem 468 nm in methanol, respectively, and is supplied with an assay purity of ≥95% (HPCE) .

Why Generic Substitution of 7-Diethylaminocoumarin-3-carbohydrazide Fails: Evidence-Based Differentiation for Procurement


Despite being a member of the broader coumarin-hydrazide class, 7-diethylaminocoumarin-3-carbohydrazide exhibits distinct spectroscopic and reactivity profiles that preclude simple substitution with in-class alternatives. Its 7-diethylamino substitution confers bathochromic shifts in both absorption and emission spectra compared to 7-hydroxy or 7-amino analogs, enabling use in multiplexed assays where spectral overlap must be minimized . Moreover, its hydrazide moiety reacts selectively with carbonyls to form stable hydrazone adducts, a reactivity that is absent in the corresponding carboxylic acid derivative (7-diethylaminocoumarin-3-carboxylic acid, DEAC) and that fundamentally alters its utility in analytical derivatization workflows .

7-Diethylaminocoumarin-3-carbohydrazide (DCCH): Product-Specific Quantitative Evidence for Scientific Selection


Low Intrinsic Quantum Yield Differentiates DCCH from High-Quantum-Yield Hydrazide Probes like FTSC

In a direct spectroscopic comparison, the unmodified DCCH exhibited a quantum yield (QY) of 0.01 in water and DMF, 0.00 in DMSO, and 0.04 in THF, while the comparator fluorescein-5-thiosemicarbazide (FTSC) displayed QY values ranging from 0.51 to 0.95 under identical conditions. This marked difference limits DCCH's suitability as a FRET donor but positions it as a candidate where low background fluorescence is advantageous [1].

Fluorescence spectroscopy FRET Quantum yield

Longer Excitation and Emission Wavelengths Relative to 7-Amino-4-methylcoumarin (AMC) and 7-Hydroxycoumarin

DCCH possesses an excitation maximum of 450 nm and an emission maximum of 468 nm in methanol. In contrast, the commonly used coumarin probe 7-amino-4-methylcoumarin (AMC) exhibits λex 351 nm and λem 430 nm in methanol, while 7-hydroxycoumarin shows λex 370 nm and λem 450 nm. The red-shifted spectral profile of DCCH reduces overlap with cellular autofluorescence (typically strongest below 400 nm) and facilitates its use in multiplexed detection schemes alongside shorter-wavelength coumarins [1][2].

Fluorescence microscopy Multiplex assays Autofluorescence avoidance

High Analytical Precision in HPLC-FLD Derivatization of Carboxylic Acids: Intra-Assay CV <3.5% and Inter-Assay CV ≤10%

In a validated HPLC-fluorescence method for plasma valproic acid, DCCH was used for pre-column derivatization. The method achieved an intra-assay coefficient of variation (CV) of less than 3.5% across high (5 mg/mL) and low (0.5 mg/mL) concentration pools, and an inter-assay CV of less than 3% for the high pool and ≤10% for the low pool over 12 days. Extraction efficiency ranged from 85–92% [1].

HPLC Method validation Therapeutic drug monitoring

Enables Chromatographic Separation of Isomers Not Achievable with Underivatized Compounds

In the analysis of tetrahydroprogesterones, the four isomeric 3-hydroxypregnanes could be readily separated on high-performance thin-layer chromatography (HPTLC) only after derivatization with DCCH. The underivatized isomers could not be resolved, demonstrating that DCCH derivatization imparts differential chromatographic behavior essential for isomeric discrimination [1].

Isomer separation Steroid analysis Thin-layer chromatography

Best Research and Industrial Application Scenarios for 7-Diethylaminocoumarin-3-carbohydrazide (DCCH)


Quantification of Lipid Peroxidation Products (LPP) in Biological Samples by ESI-MS

DCCH is specifically recommended for the derivatization and detection of carboxylic acid-containing lipid peroxidation products such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) via electrospray ionization-mass spectrometry in positive ion mode. The hydrazide moiety forms stable hydrazone adducts with carbonyls, enhancing ionization efficiency and enabling sensitive quantitation of oxidative stress biomarkers .

Therapeutic Drug Monitoring of Valproic Acid in Plasma Using HPLC-FLD

For clinical or preclinical laboratories requiring precise quantitation of valproic acid, DCCH pre-column derivatization followed by HPLC with fluorescence detection provides a validated method with intra-assay CV <3.5% and inter-assay CV ≤10% [1]. This approach is particularly suitable when LC-MS/MS instrumentation is not available or when a cost-effective, high-precision alternative is needed.

Fluorescent Labeling of Carbonylated Proteins in Live-Cell Imaging

DCCH has been employed as a fluorescent chemical probe for labeling cellular carbonyls, enabling the visualization of protein carbonylation associated with oxidative stress in live cells . Its red-shifted excitation/emission profile (λex 450 nm, λem 468 nm) minimizes autofluorescence interference compared to UV-excitable coumarins, improving signal-to-noise in microscopy applications.

Synthesis of Novel Coumarin-Based Fluorescent Sensors for Metal Ions

DCCH serves as a versatile synthetic precursor for the development of Schiff base fluorescent probes targeting Cu(II) and other metal ions. The hydrazide group undergoes facile condensation with aldehydes or ketones to generate hydrazone-based sensors with tunable selectivity and sensitivity, as demonstrated by the synthesis of a Cu(II)-selective probe from DCCH and pyridoxal 5′-phosphate .

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